molecular formula C22H18FN3O3S B2974980 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide CAS No. 1170943-88-0

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide

Cat. No.: B2974980
CAS No.: 1170943-88-0
M. Wt: 423.46
InChI Key: GVFKAXFTJJOLNW-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a phenylmethanesulfonamide moiety at position 6. The 4-fluorophenyl substituent may improve metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-15-24-21-12-9-18(25-30(28,29)14-16-5-3-2-4-6-16)13-20(21)22(27)26(15)19-10-7-17(23)8-11-19/h2-13,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFKAXFTJJOLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives

2.1.1. Claturafenib (N-{2-chloro-3-[(5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]-4-fluorophenyl}-3-fluoroazetidine-1-sulfonamide)

  • Structural Differences: Claturafenib incorporates a chloro-methylquinazolinone core, a fluoroazetidine sulfonamide, and additional halogenations.
  • Biological Activity : As a BRAF inhibitor, claturafenib’s chloro and azetidine groups may improve binding to hydrophobic kinase pockets compared to the target compound’s methyl and phenylmethanesulfonamide groups.
  • Physicochemical Properties : Higher molecular weight (estimated ~550 g/mol) compared to the target compound (exact weight unspecified) may reduce bioavailability.

N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide (CAS 1105207-47-3)

  • Structural Differences : Replaces the phenylmethanesulfonamide with a pivalamide (tert-butyl carboxamide) group.
  • Functional Impact: The sulfonamide in the target compound provides stronger hydrogen-bonding capacity (SO₂NH vs. Pivalamide’s bulkiness may hinder solubility but enhance metabolic stability .
Non-Quinazolinone Sulfonamide Derivatives

1,2,4-Triazole Sulfonamides (Compounds [7–9] in )

  • Core Structure: 1,2,4-Triazole instead of quinazolinone.
  • Sulfonamide Role: IR spectra show C=S vibrations (1247–1255 cm⁻¹) in triazole-thiones, contrasting with the target’s SO₂NH group (expected S=O stretches ~1150–1350 cm⁻¹). The triazole’s tautomerism (thione vs. thiol) differs from the rigid quinazolinone system, affecting stability and reactivity .

Chromen-4-one Sulfonamide ()

  • Core Structure : Chromen-4-one with pyrazolopyrimidine and sulfonamide.
  • Functional Impact: The chromenone core’s conjugated system may offer distinct π-π stacking interactions compared to quinazolinone. The sulfonamide’s position (para to amino groups) could modulate solubility and kinase inhibition profiles.

Key Comparative Data Table

Compound Core Structure Substituents at Position 6 Molecular Weight (g/mol) Key Biological Target IR Spectral Features (cm⁻¹)
Target Compound Quinazolinone Phenylmethanesulfonamide ~390 (estimated) Kinase (hypothesized) SO₂NH: 1150–1350 (S=O stretch)
Claturafenib Quinazolinone Fluoroazetidine sulfonamide ~550 (estimated) BRAF kinase SO₂NH: ~1150–1350; C-F: 1000–1100
Pivalamide Analog Quinazolinone Pivalamide 353.4 N/A CONH: ~1650 (C=O stretch)
1,2,4-Triazole-Thiones 1,2,4-Triazole Phenylsulfonyl-thione ~400–450 Antifungal/antibacterial C=S: 1247–1255; NH: 3278–3414
Chromen-4-one Sulfonamide Chromen-4-one Pyrazolopyrimidine sulfonamide 589.1 Kinase (e.g., BRAF) SO₂NH: ~1150–1350; C=O: ~1680

Research Findings and Implications

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group likely improves solubility and target binding compared to pivalamide analogs, as seen in higher bioavailability of sulfonamide-containing kinase inhibitors .
  • Halogenation Effects : The 4-fluorophenyl group in the target compound mirrors trends in claturafenib, where halogenation enhances target affinity and metabolic stability .
  • Core Flexibility: Quinazolinone’s rigid planar structure may favor kinase inhibition over more flexible triazole derivatives, which exhibit tautomerism-dependent activity .

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a complex structure that includes a quinazoline core substituted with various functional groups. Its molecular formula is C19H18FN3O3SC_{19}H_{18}FN_{3}O_{3}S, and it has a molecular weight of approximately 373.43 g/mol.

Research indicates that compounds within the quinazoline class often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The specific mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : The compound may affect pathways such as JNK (c-Jun N-terminal kinase) signaling, which is crucial in various cellular responses including apoptosis and inflammation.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the cytotoxicity of related quinazoline compounds against human breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to cell death.

Antimicrobial Activity

Quinazolines have also shown promising antimicrobial activity:

  • Case Study 2 : A series of synthesized quinazoline derivatives were tested against gram-positive and gram-negative bacteria. The results showed significant inhibition zones, particularly against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of quinazoline derivatives are noteworthy:

  • Case Study 3 : In a model of induced inflammation in rats, the administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.

Data Table: Biological Activities Summary

Activity TypeTest SystemResultReference
AnticancerMCF-7 Cell LineInduced apoptosis
AntimicrobialE. coli & S. aureusSignificant inhibition zones
Anti-inflammatoryRat ModelReduced TNF-alpha and IL-6 levels

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